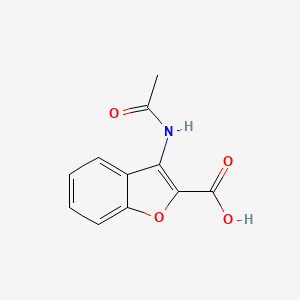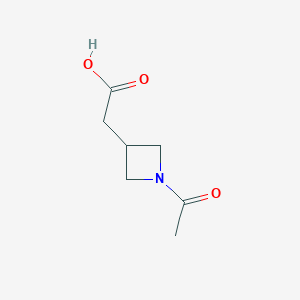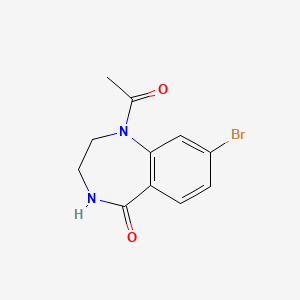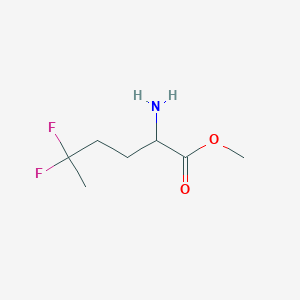
3-Acetylamino-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylamino-benzofuran-2-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetylamino and carboxylic acid functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent acetylation and carboxylation steps are carried out to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Additionally, advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetylamino-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Aplicaciones Científicas De Investigación
3-Acetylamino-benzofuran-2-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Acetylamino-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound’s antibacterial properties could be due to its interference with bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different biological activities.
Benzothiophene: A sulfur analog of benzofuran with distinct chemical properties.
Uniqueness
3-Acetylamino-benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetylamino and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Propiedades
Número CAS |
54802-13-0 |
|---|---|
Fórmula molecular |
C11H9NO4 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
3-acetamido-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-9-7-4-2-3-5-8(7)16-10(9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
DQAIPQYBAJTEBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)


![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)

![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)

![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)

![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)

